5-Chloro-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester
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Overview
Description
This compound is a derivative of chloroacetic acid, which is a synthetic compound often used in chemical reactions due to its reactivity . It contains several functional groups, including a chloroacetyl group, an amino group, and a carboxylic acid ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely cause the molecule to have a non-linear shape, and the presence of electronegative chlorine atoms could result in areas of partial negative charge .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple functional groups would likely result in a variety of interesting properties. For example, the compound is likely to be polar due to the presence of electronegative chlorine atoms and polar functional groups .Scientific Research Applications
Synthesis and Characterization
- 5-Chloro-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester is synthesized as a key intermediate in producing various biologically active compounds, including thiazole carboxylic acids (Tu Yuanbiao et al., 2016).
- It serves as a precursor for the synthesis of thiazolidine and thiazolidinone derivatives, some of which exhibit antioxidant and antitumor activities (M. Gouda & A. Abu‐Hashem, 2011).
Biological Activity
- This compound has been used as a starting material in the synthesis of novel thiophene-containing compounds with potential antibacterial and antifungal activities (Y. Mabkhot et al., 2017).
- It has also been involved in the production of various heterocyclic compounds, including those with potential anticancer properties (V. Adimule et al., 2014).
Chemical Transformations
- The compound is used in the synthesis of other chemically significant compounds, such as ethyl 5-chloro-3-phenylindole-2-carboxylate, through a process involving acylation and heterocyclic annulation (A. Fürstner et al., 2003).
- It is used in the preparation of optically active derivatives for applications like squalene synthase inhibition, highlighting its significance in the synthesis of biologically active molecules (N. Tarui et al., 2002).
Future Directions
properties
IUPAC Name |
ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)12-11(9-6-4-3-5-7-9)13(17)22-14(12)18-10(19)8-16/h3-7H,2,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOELXTJWPZHFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester |
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